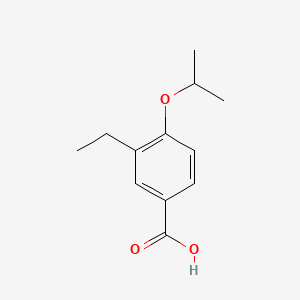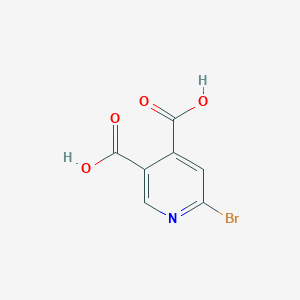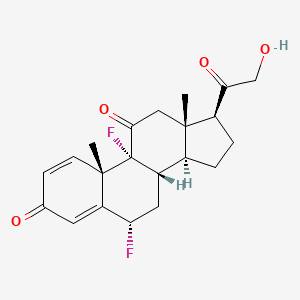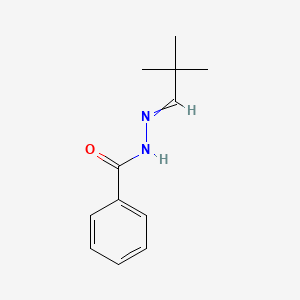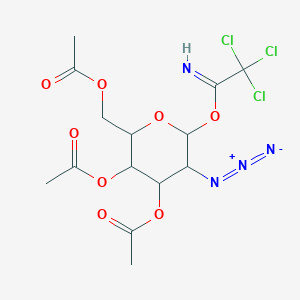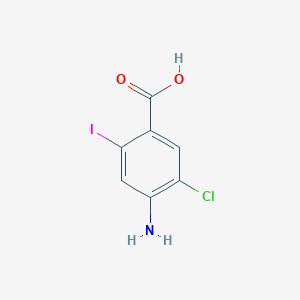
tert-Butyl (S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and an aminomethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form primary amines or alcohols under specific conditions.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol (NFTBA) solvent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Primary alcohols are the major products formed during the oxidation of the tert-butyl group.
Reduction: Primary amines or alcohols, depending on the specific reducing conditions.
Substitution: The free amine is obtained after Boc deprotection.
Scientific Research Applications
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be selectively cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound featuring a tert-butyl group and a carbamate moiety.
tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Similar structure but without the additional methyl group on the piperidine ring.
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and aminomethyl groups on the piperidine ring, which provides distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3/t12-/m0/s1 |
InChI Key |
OTKNVRVCUGATSZ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


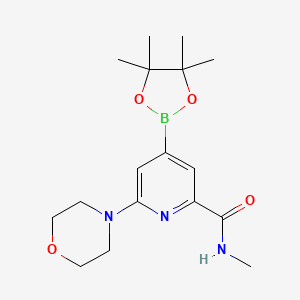
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)


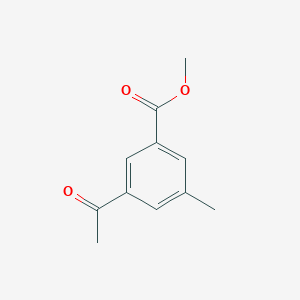
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
